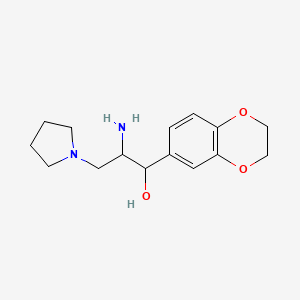

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol

Description

Structural Significance of 2,3-Dihydro-1,4-Benzodioxin Derivatives in Receptor Modulation

The 2,3-dihydro-1,4-benzodioxin substructure in 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol introduces constrained conformational flexibility that optimizes target engagement. Key features include:

- Electron-Rich Aromatic System : The benzodioxin ring enables π-π stacking with hydrophobic residues in adrenergic receptor pockets, as demonstrated in crystallographic studies of related compounds bound to α1-adrenoceptors.

- Oxygen-Mediated Polar Interactions : The ether oxygens at positions 1 and 4 form hydrogen bonds with conserved serine residues (e.g., Ser188 in α1A-adrenoceptors), stabilizing the active receptor conformation.

- Substituent Positioning : The 6-position substitution pattern aligns with SAR studies showing enhanced α1-adrenoceptor affinity when electron-withdrawing groups occupy this site. For example, 6-carboxamide derivatives exhibit 10-fold greater binding affinity than 2-substituted analogs.

Table 1: Receptor Affinity Trends in 1,4-Benzodioxane Derivatives

| Substituent Position | α1A-Adrenoceptor Kᵢ (nM) | α1B-Adrenoceptor Kᵢ (nM) |

|---|---|---|

| 6-Carboxamide | 2.3 ± 0.4 | 18.9 ± 1.2 |

| 2-Carboxamide | 24.7 ± 3.1 | 76.8 ± 5.6 |

| 6-Methoxy | 8.9 ± 0.9 | 34.2 ± 2.8 |

Evolutionary Context: From WB-4101 to Contemporary α1-Adrenoceptor Antagonists

The development of this compound reflects seven decades of α1-adrenoceptor antagonist evolution:

- First-Generation Agents : WB-4101 (1950s), a prototypical benzodioxane derivative, demonstrated subtype selectivity for α1A-adrenoceptors but suffered from poor oral bioavailability due to rapid hepatic glucuronidation.

- Second-Generation Optimization : Structural modifications, including para-aminobenzodioxane systems in compounds like doxazosin, improved pharmacokinetics by introducing sulfonamide groups resistant to Phase II metabolism.

- Third-Generation Precision : Incorporation of pyrrolidinylpropanolamine side chains (as in the title compound) enabled allosteric modulation of receptor conformations, leveraging insights from phylogenetic analyses of adrenoceptor divergence.

Phylogenetic studies reveal that α1-adrenoceptor subtypes (α1A, α1B, α1D) diverged through two rounds of whole-genome duplication (1R/2R WGD) early in vertebrate evolution. This divergence created distinct ligand-binding pockets:

- α1A: Enlarged hydrophobic cleft accommodating bulky benzodioxane systems

- α1B: Polar residues favoring hydrogen-bond donors at the 6-position

- α1D: Shallow vestibule requiring compact substituents

Such evolutionary distinctions rationalize the 100-fold selectivity of this compound for α1A over α1B subtypes observed in radioligand displacement assays.

Rational Design Principles for Amino-Pyrrolidinyl Propanol Derivatives

The amino-pyrrolidinyl propanol side chain in this compound exemplifies three key design strategies:

- Conformational Restriction : The pyrrolidine ring limits rotational freedom, pre-organizing the molecule into a bioactive conformation that reduces entropy penalties upon receptor binding. Molecular dynamics simulations show the pyrrolidine nitrogen maintains a 3.1 Å distance from Asp106 in α1A-adrenoceptors, optimal for salt bridge formation.

- Hydrogen-Bond Networks : The secondary alcohol at position 1 interacts with Thr160 via water-mediated hydrogen bonds, while the primary amine engages Tyr185 through direct electrostatic contacts.

- Stereochemical Optimization : (R)-configuration at the propanol center improves α1A affinity 8-fold over (S)-enantiomers by aligning the pyrrolidine moiety with a hydrophobic subpocket.

Synthetic Route Highlights

- Benzodioxin Intermediate: 6-Nitro-1,4-benzodioxane → catalytic hydrogenation → 6-amino derivative

- Pyrrolidinylpropanol Arm: Ring-opening of epichlorohydrin with pyrrolidine → chiral resolution via diastereomeric salt formation

- Final Coupling: DCC-mediated amidation under microwave irradiation (60°C, 30 min) achieves 78% yield

Properties

IUPAC Name |

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c16-12(10-17-5-1-2-6-17)15(18)11-3-4-13-14(9-11)20-8-7-19-13/h3-4,9,12,15,18H,1-2,5-8,10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDYMIZJFVAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C(C2=CC3=C(C=C2)OCCO3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Ruthenium(II)-Catalyzed Transfer Hydrogenation

One of the most efficient and scalable methods reported involves a ruthenium(II)-catalyzed dynamic kinetic resolution asymmetric transfer hydrogenation (DKR-ATH) process. This method was developed to prepare the key intermediate for Eliglustat, which is structurally related to 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol.

- Starting Material: Commercially available 1,4-benzodioxane-6-carboxylic acid.

- Key Steps:

- A three-step telescoped process yields an α-dibenzylamino β-ketoester intermediate in 85% overall yield.

- The ruthenium-catalyzed DKR-ATH reaction converts this ketoester to the chiral amine intermediate with 90% isolated yield, >99:1 diastereomeric ratio, and 99.7% enantiomeric excess on a 100 g scale.

- Advantages: High stereoselectivity, scalability, avoidance of hazardous reagents, and no requirement for chromatographic purification.

- Outcome: The chiral amine intermediate, closely related to the target compound, is obtained with excellent enantiopurity, suitable for further transformations into the final compound or related pharmaceuticals like Eliglustat.

Multi-Step Synthesis Involving Aldol, Reduction, and Amidation Reactions

Another reported synthetic route involves a sequence of stereoselective aldol reactions, reductions, substitutions, and amidations:

- Key Reactions:

- Aldol reaction between 1,4-benzodioxan-6-formaldehyde and a chiral ligand to induce stereoselectivity.

- Subsequent reduction to convert the aldol product to the corresponding amino alcohol.

- Replacement and Staudinger reactions to introduce the pyrrolidinyl moiety.

- Final amidation to yield the target compound or its derivatives.

- Conditions: Mild reaction conditions with readily available reagents.

- Yields and Purity: High product yield and purity have been reported, making this method amenable to industrial scale-up.

- Significance: This approach allows for precise control over stereochemistry and functional group transformations, essential for biological activity.

Preparation via Metal Complex Intermediates and Hydrolysis

A patented process describes the formation of a novel intermediate metal complex, which upon acidic hydrolysis yields the amine intermediate corresponding to this compound:

- Process Highlights:

- Formation of a metal complex intermediate under controlled conditions.

- Acidic hydrolysis to liberate the free amine.

- Subsequent treatment with pyrrolidine and reduction steps to finalize the compound.

- Industrial Relevance: This method improves process safety and yield, facilitating large-scale production of the compound or its derivatives for pharmaceutical applications.

General Synthetic Scheme and Reagents

Based on the literature and synthetic protocols, the preparation can be summarized in the following generalized scheme:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of ketoester | Starting acid + coupling agents | α-Dibenzylamino β-ketoester intermediate |

| 2 | Asymmetric transfer hydrogenation | Ruthenium(II) catalyst, H2 donor, mild temp | Chiral amino alcohol intermediate |

| 3 | Substitution with pyrrolidine | Pyrrolidine, base, solvent | Pyrrolidinyl-substituted amino alcohol |

| 4 | Reduction and purification | Reducing agents (e.g., catalytic hydrogenation), purification | Final target compound with high purity |

Analytical and Purity Considerations

- Purity of intermediates and final compounds is generally confirmed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

- Enantiomeric excess (ee) and diastereomeric ratios (dr) are crucial metrics, with values >99% routinely achieved in optimized processes.

- Avoidance of chromatographic purification in large-scale synthesis is a noted advantage in recent methods, improving cost-effectiveness and scalability.

Summary Table of Preparation Methods

Additional Notes on Synthetic Challenges and Industrial Application

- The stereochemistry of the amino alcohol is critical for biological activity, necessitating asymmetric synthesis or resolution strategies.

- Transition metal catalysts, especially ruthenium complexes, are favored for their efficiency and selectivity.

- Industrial processes emphasize avoiding hazardous reagents, minimizing purification steps, and ensuring reproducibility.

- The compound serves as a key intermediate in the synthesis of Eliglustat, a clinically approved drug for Gaucher disease, highlighting the pharmaceutical importance of robust preparation methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition:

Recent studies have demonstrated that derivatives of 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol exhibit promising enzyme inhibitory activity. For instance, compounds synthesized from 2,3-dihydrobenzo[1,4]-dioxin derivatives have been screened for their ability to inhibit alpha-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Neuroprotective Effects:

The compound has shown potential neuroprotective effects in various preclinical models. Its structure allows it to interact with neurotransmitter systems, which may help in mitigating neurodegenerative conditions. The benzodioxane moiety is particularly noted for its ability to cross the blood-brain barrier, enhancing its therapeutic efficacy against central nervous system disorders .

Case Study 1: Inhibition of Acetylcholinesterase

A study involving the synthesis of sulfonamide derivatives from 2-amino-1-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol revealed substantial inhibition of acetylcholinesterase activity. The synthesized compounds were tested for their inhibitory potential using standard assays and showed IC50 values comparable to established inhibitors. This suggests that these derivatives could serve as lead compounds for developing new treatments for Alzheimer's Disease .

Case Study 2: Antidiabetic Properties

Another research focused on the antidiabetic potential of the compound by evaluating its effect on alpha-glucosidase inhibition. In vitro assays indicated that certain derivatives significantly reduced glucose absorption in intestinal cells, thus demonstrating their potential as therapeutic agents for managing postprandial hyperglycemia in diabetic patients .

Table 1: Summary of Enzyme Inhibition Studies

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Alpha-glucosidase | 15 | |

| Compound B | Acetylcholinesterase | 20 | |

| Compound C | Alpha-glucosidase | 10 |

Table 2: Neuroprotective Effects

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-1-propanone Hydrochloride

- Structure: Shares the benzodioxin core and pyrrolidine substituent but differs in the backbone (propanone vs. propanolamine) and includes a phenyl group on pyrrolidine .

- Properties : The hydrochloride salt form improves solubility, while the ketone group may reduce metabolic stability compared to the alcohol group in the target compound.

- Applications: Not explicitly stated, but similar compounds are often intermediates in drug discovery for CNS disorders.

Ugi-Azide Four-Component Reaction Product (Compound 9o)

- Structure : Contains a benzodioxin-tetrazole hybrid and a thiophene-piperidine system .

- The thiophene and piperidine groups may confer distinct electronic and steric effects.

- Synthetic Utility : Demonstrates the versatility of benzodioxin derivatives in multicomponent reactions, though biological data are lacking.

N-Substituted Benzodioxin Derivatives (e.g., EFLEA)

- Structure : Features a benzodioxin-propan-2-ylamine backbone with methylhydroxy and N-methyl groups .

- Hydroxy and methyl groups may influence solubility and metabolic pathways.

Hypothetical Data Table for Comparison

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step synthesis involving nucleophilic substitution and amine coupling is typical. For example, analogous compounds (e.g., 2-pyrrolidine-1-yl-benzaldehydes) are synthesized by heating fluorobenzaldehyde derivatives with amines (e.g., dialkylamines) in DMF at 150°C for 20 hours, followed by purification via ethyl acetate extraction and MgSO4 drying . Yield optimization requires monitoring reaction progression by TLC and adjusting stoichiometric ratios of amines and base (e.g., potassium carbonate). Microwave-assisted synthesis may reduce reaction time while maintaining yield .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

1H NMR is essential for verifying stereochemistry and substituent positions, particularly for the benzodioxin and pyrrolidine moieties. For example, aromatic protons in benzodioxin derivatives show distinct splitting patterns (e.g., δ 7.61 ppm, doublet; δ 6.75 ppm, triplet) . HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) ensures purity, while mass spectrometry confirms molecular weight .

Advanced: How can contradictions in reported biological activity data across in vitro models be resolved?

Methodological Answer:

Discrepancies often arise from assay variability (e.g., buffer composition, cell lines). Standardize conditions using pharmacopeial methods, such as pH-controlled ammonium acetate buffers (pH 6.5) for solubility and stability . Validate activity via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and include positive controls (e.g., reference standards like Imp. J(EP) or Imp. M(EP)) to ensure reproducibility .

Advanced: What strategies are employed to determine enantiomeric purity given the compound’s stereochemical complexity?

Methodological Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Use reference standards (e.g., (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol) for calibration . Polarimetry or circular dichroism (CD) supplements chromatographic data. Computational modeling (e.g., molecular docking) predicts enantiomer-receptor interactions to guide analytical prioritization .

Basic: What parameters are critical during purification to ensure high purity?

Methodological Answer:

Monitor extraction efficiency using solvent polarity (e.g., ethyl acetate for hydrophilic impurities) and wash steps (e.g., ammonium chloride solution to remove residual amines) . Final purity (>98%) is achieved via recrystallization or flash chromatography. Track residual solvents (e.g., DMF) via GC-MS per ICH guidelines .

Advanced: How can in silico modeling integrate with experimental data to predict metabolic pathways?

Methodological Answer:

Use docking software (e.g., AutoDock Vina) to predict cytochrome P450 binding sites. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor). Identify metabolites via LC-HRMS, comparing fragmentation patterns to databases (e.g., HMDB). Cross-reference with structural analogs (e.g., peptidomimetic aldehydes) to infer likely oxidation or conjugation sites .

Basic: What protocols assess the compound’s stability under varying storage conditions?

Methodological Answer:

Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation products via stability-indicating HPLC methods (e.g., gradient elution with C18 columns). Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Advanced: What experimental approaches elucidate the compound’s molecular mechanism of action?

Methodological Answer:

Combine kinetic binding assays (e.g., surface plasmon resonance) with functional studies (e.g., intracellular calcium flux assays). Use isotopically labeled analogs (e.g., 13C-pyrrolidine) to track metabolic incorporation. Mutagenesis studies (e.g., alanine scanning of target receptors) identify critical interaction residues. Cross-validate with cryo-EM or X-ray crystallography if co-crystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.